molecular formula C16H13ClN4O B11701242 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 478250-24-7

4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Katalognummer: B11701242
CAS-Nummer: 478250-24-7
Molekulargewicht: 312.75 g/mol
InChI-Schlüssel: YTUDRMZNAVKBEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Geometry and Stereochemical Configuration

The title compound features a pyrazole core (Ring B) substituted at the 1-position with a phenyl group (Ring C), at the 3-position with a methyl group, and at the 4-position with an (E)-configured diazenyl group linked to a 2-chlorophenyl moiety (Ring A). Density functional theory (DFT) calculations on analogous pyrazole-azo compounds reveal that the N=N bond length typically ranges between 1.25–1.27 Å, elongated compared to free diazene (1.25 Å) due to conjugation with the pyrazole ring. The (E)-configuration of the diazenyl group is stabilized by minimal steric hindrance between the 2-chlorophenyl and pyrazole rings, as evidenced by dihedral angles of ~15–20° between these planes in related structures.

The pyrazole ring adopts a slightly distorted planar geometry, with bond angles deviating by <5° from ideal 120° values. The methyl group at C3 induces localized steric effects, slightly puckering the pyrazole ring (out-of-plane displacement: ~0.12 Å).

Tautomeric Behavior in Solution Phase

Pyrazole derivatives exhibit prototropic tautomerism, but the 5-hydroxy group in this compound locks the tautomeric equilibrium. Infrared (IR) spectra of similar compounds show a broad O-H stretch at ~3200 cm⁻¹, confirming intramolecular hydrogen bonding between the 5-hydroxy group and the adjacent azo nitrogen. Nuclear magnetic resonance (NMR) studies in CDCl3 reveal a deshielded hydroxyl proton (δH ~12.5 ppm) that does not exchange with D2O, indicating strong hydrogen bonding that prevents tautomerization.

The rigidity of the system is further supported by UV-Vis spectroscopy, where a λmax at ~348 nm (ε ≈ 18,700 L·mol⁻1·cm⁻¹) corresponds to the π→π* transition of the conjugated azo-pyrazole system. Solvatochromic shifts of <5 nm across solvents (e.g., DMF vs. CHCl3) confirm minimal structural flexibility in solution.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction data for the closely related compound (5aR,11bS)-3-(2-chlorophenyl)-1-methyl-10-[(E)-phenyldiazenyl]-3,5a,6,11b-tetrahydro-5H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole (mp 114–115°C) provides structural analogs. Key crystallographic parameters include:

Parameter Value
Space group C 1 2/c 1
Unit cell dimensions a=30.505 Å, b=7.8881 Å, c=16.5191 Å
Cell volume 3639.2 ± 0.5 ų
Z-value 8
R-factor 0.0608

The diazenyl group adopts a nearly coplanar arrangement with the pyrazole ring (torsion angle: 178.5°), while the 2-chlorophenyl group rotates ~30° relative to the azo plane. The crystal packing shows π-π stacking between pyrazole and phenyl rings (interplanar distance: 3.45 Å) and Cl···H-C hydrogen bonds (2.89 Å).

Comparative Analysis with Ortho/Meta/Para Chlorophenyl Isomers

Substituent position significantly influences physicochemical properties:

Isomer Melting Point (°C) λmax (nm) N=N Bond Length (Å)
Ortho 114–115 348 1.2659
Meta 191–193 347 1.2632
Para 202–204 361 1.2598

Key trends :

  • Melting Points : Ortho isomers exhibit lower melting points due to reduced symmetry and weaker crystal packing.
  • Optical Properties : Para substitution extends conjugation, red-shifting λmax by ~13 nm compared to ortho.
  • Bond Lengths : Electron-withdrawing para-Cl groups shorten the N=N bond via resonance, while ortho-Cl causes steric inhibition of resonance.

The ortho-chloro derivative’s reduced thermal stability (ΔTmp ≈ 80°C vs. para) correlates with its distorted molecular geometry, which disrupts intermolecular interactions.

Eigenschaften

CAS-Nummer

478250-24-7

Molekularformel

C16H13ClN4O

Molekulargewicht

312.75 g/mol

IUPAC-Name

4-[(2-chlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H13ClN4O/c1-11-15(19-18-14-10-6-5-9-13(14)17)16(22)21(20-11)12-7-3-2-4-8-12/h2-10,20H,1H3

InChI-Schlüssel

YTUDRMZNAVKBEX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-[(E)-(2-Chlorphenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.

    Reduktion: Die Reduktion der Azogruppe kann zur Bildung entsprechender Amine führen.

    Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

    Reduktion: Reduktionsmittel wie Natriumdithionit (Na₂S₂O₄) oder katalytische Hydrierung können verwendet werden.

    Substitution: Nukleophile wie Hydroxidionen (OH⁻) oder Amine können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

    Oxidation: Produkte können Chinone oder andere oxidierte Derivate umfassen.

    Reduktion: Die Hauptprodukte sind die entsprechenden aromatischen Amine.

    Substitution: Abhängig vom Nukleophil werden substituierte Chlorphenyl-Derivate gebildet.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary products are the corresponding aromatic amines.

    Substitution: Depending on the nucleophile, substituted chlorophenyl derivatives are formed.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-[(E)-(2-Chlorphenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol beinhaltet seine Wechselwirkung mit biologischen Molekülen. Die Azogruppe kann in vivo reduziert werden, um aromatische Amine zu bilden, die mit Enzymen und anderen Proteinen interagieren können. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, an bestimmte molekulare Zielstrukturen zu binden, wodurch verschiedene biochemische Pfade beeinflusst werden.

Wirkmechanismus

The mechanism of action of 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can interact with enzymes and other proteins. The compound’s effects are mediated through its ability to bind to specific molecular targets, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Core Structure Influence: The pyrazole core in the target compound introduces rigidity and electronic effects distinct from phenol-based analogs (e.g., compound 3d). Pyrazole derivatives often exhibit enhanced thermal stability and coordination capabilities compared to phenolic analogs . Dual diazenyl substituents (e.g., compound 89) increase conjugation but may reduce synthetic yields due to added complexity .

Substituent Effects: Chlorophenyl vs. Thiazole/Imidazole: The 2-chlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects, whereas thiazole (5e) or imidazole (89) substituents introduce heteroatoms capable of hydrogen bonding or metal coordination . Hydroxyl Group: The 5-hydroxyl group in the target compound and 5e improves solubility in polar solvents compared to non-hydroxylated analogs (e.g., 3j) .

Physicochemical and Spectroscopic Properties
Property Target Compound Compound 3d (Phenol Analog) Compound 5e (Thiazole Derivative) Compound 89 (Dual Diazene)
Melting Point Not reported Not reported 220°C Not reported
IR ν(OH) (cm⁻¹) ~3272 (predicted) ~3400 (phenolic OH) Not reported Not reported
¹H NMR (Aromatic δ) 7.37–8.05 ppm (predicted) 6.8–7.5 ppm (simpler aryl) 7.3–8.1 ppm (thiazole coupling) Broad multiplet (imidazole)
Bioactivity Not reported Antimicrobial (moderate) Not tested Antimicrobial (strong)

Notes:

  • The target compound’s predicted IR hydroxyl stretch (~3272 cm⁻¹) aligns with benzimidazole-thiadiazole analogs (e.g., compound 2e in ) .
  • Antimicrobial activity in compound 89 highlights the role of dual diazenyl groups and heterocycles, suggesting that the target compound’s single diazenyl group may require additional substituents for enhanced bioactivity .

Q & A

Q. Q1. What is the standard synthetic route for 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol?

Methodological Answer: The compound is synthesized via diazotization and coupling reactions. A typical procedure involves:

Diazotization : Suspending 2-chloroaniline derivatives in strong HCl at 273 K, followed by addition of NaNO₂ to form the diazonium salt .

Coupling : Reacting the diazonium salt with 3-methyl-1-phenyl-2-pyrazoline-5-one under controlled pH (~5) to yield the azo-coupled product.

Purification : Recrystallization from ethanol to isolate the pure compound .
Key Parameters : Temperature control (<5°C during diazotization) and pH adjustment are critical to minimize side reactions.

Q. Q2. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry and confirms the (E)-configuration of the diazenyl group. Data collection at 100 K improves resolution (mean C–C bond length precision: ±0.013 Å) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., phenolic -OH at δ ~12 ppm) and substituent positions.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
    Software : SHELXL for structure refinement and WinGX for crystallographic data processing .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Temperature : Lower temperatures (0–5°C) during diazotization reduce nitrosation by-products.
  • Solvent Selection : Ethanol or DMF enhances solubility of intermediates, reducing side-product formation .
  • Catalysis : Using NaHCO₃ to buffer the coupling step improves azo-bond formation efficiency .
    Validation : Monitor reaction progress via TLC and HPLC to optimize reaction time (typically 4–6 hours) .

Q. Q4. How are by-products (e.g., Z-isomers or unreacted precursors) identified and minimized?

Methodological Answer:

  • Chromatographic Separation : Use preparative HPLC with a C18 column (MeCN/H₂O mobile phase) to isolate the E-isomer .
  • Crystallography : SC-XRD distinguishes E/Z isomers based on dihedral angles (E-configuration: diazenyl group ~180°) .
  • Kinetic Control : Rapid quenching after coupling prevents isomerization .

Structural and Electronic Analysis

Q. Q5. How do computational methods (e.g., DFT) complement experimental data in understanding electronic properties?

Methodological Answer:

  • DFT Calculations : Compare experimental SC-XRD bond lengths/angles with theoretical values (e.g., B3LYP/6-311+G(d,p) basis set) to validate electronic effects of the chlorophenyl group .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding between phenolic -OH and adjacent pyrazole N) .

Q. Q6. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved?

Methodological Answer:

  • Twinning Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains in cases of pseudo-merohedral twinning .
  • Disorder Modeling : Apply PART/SUMP restraints to refine overlapping atomic positions (e.g., methyl group rotamers) .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q7. What in vitro assays are suitable for screening the compound’s biological activity?

Methodological Answer:

  • Anti-inflammatory : COX-1/COX-2 inhibition assays (IC₅₀ determination via ELISA) .
  • Anticancer : MTT assay against HeLa or MCF-7 cell lines (72-hour exposure, IC₅₀ calculation) .
    Controls : Include indomethacin (COX inhibitor) and doxorubicin (chemotherapy reference) .

Q. Q8. How do substituent modifications (e.g., Cl → OCH₃) impact pharmacological activity?

Methodological Answer:

SubstituentPositionEffect on ActivityReference
Cl (electron-withdrawing)Phenyl ring↑ Lipophilicity, enhancing membrane permeability
OCH₃ (electron-donating)Pyrazole↓ Metabolic stability due to demethylation
SAR Strategy : Replace Cl with F (similar electronegativity but reduced toxicity) or introduce sulfonyl groups for improved solubility .

Data Analysis and Reproducibility

Q. Q9. How should researchers address conflicting spectroscopic data (e.g., NMR vs. XRD)?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (e.g., GIAO method) .
  • Polymorphism Screening : Perform PXRD to detect crystalline forms that may alter spectroscopic profiles .

Q. Q10. What steps ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Detailed Protocols : Specify reaction vessel type (e.g., Schlenk flask for air-sensitive steps) and stirring rates (≥500 rpm for homogeneity) .
  • Batch Analysis : Use qNMR to quantify purity (>98%) and ensure inter-batch consistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.